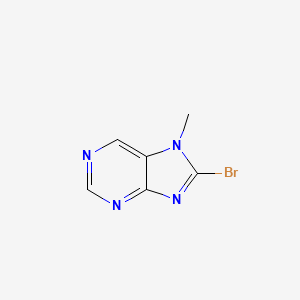

8-Bromo-7-methylpurine

Description

Properties

IUPAC Name |

8-bromo-7-methylpurine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4/c1-11-4-2-8-3-9-5(4)10-6(11)7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUADNYXXHOCEKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CN=CN=C2N=C1Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Characterization of 8 Bromo 7 Methylpurine

Synthetic Routes to the this compound Core

A common and efficient method for synthesizing the this compound core involves the direct bromination of a 7-methylpurine precursor. For example, 1,3-dimethyl-7-(alkyl)-3,7-dihydro-1H-purine-2,6-dione derivatives can be brominated at the C8 position using N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF). rsc.org Another approach involves the reaction of 3-methyl-3,7-dihydro-1H-purine-2,6-dione with bromine in acetic acid, which yields the 8-bromo derivative in high yield. rsc.org

Key Chemical Reactions in the Synthesis of Derivatives

The this compound scaffold is a versatile platform for creating a wide range of derivatives. The bromine atom at the 8-position is a key functional group that enables various chemical transformations.

N-Alkylation and N-Arylation Reactions

The nitrogen atoms in the purine (B94841) ring can be alkylated or arylated to introduce different substituents. For instance, the N7 position of 8-bromo-3-methylxanthine can be alkylated using an alkyl halide, such as 1-bromo-2-butyne, in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF.

Suzuki and Stille Cross-Coupling Reactions

The bromine atom at the C8 position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. These reactions allow for the introduction of various aryl, heteroaryl, or vinyl groups, significantly expanding the chemical diversity of the derivatives.

Nucleophilic Aromatic Substitution

The bromine atom can also be displaced by various nucleophiles in a nucleophilic aromatic substitution reaction. This allows for the introduction of a wide range of functional groups, including amines, thiols, and alkoxides. smolecule.com

Spectroscopic and Analytical Characterization

The structure and purity of this compound and its derivatives are typically confirmed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of these compounds. The chemical shifts and coupling constants of the protons and carbons in the purine ring and its substituents provide detailed information about the molecule's connectivity and stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition.

X-ray Crystallography

In some cases, X-ray crystallography can be used to determine the precise three-dimensional structure of the molecule in the solid state, providing valuable insights into its conformation and intermolecular interactions.

Advanced Spectroscopic and Computational Analysis of 8 Bromo 7 Methylpurine Analogues

Spectroscopic Characterization Techniques in Structural Elucidation

The precise structure of 8-Bromo-7-methylpurine analogues is confirmed through a combination of spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the carbon-hydrogen framework of the molecule. In ¹H NMR spectra of 7-methylpurine derivatives, the N7-methyl group typically appears as a sharp singlet. For instance, in 6-Bromo-7-methyl-7H-purine, this methyl signal is observed around 3.80 ppm. The protons on the purine (B94841) ring, H-2 and H-8, also present as singlets, with chemical shifts sensitive to the substitution pattern on the ring. ¹³C NMR provides further confirmation, with the N7-methyl carbon appearing at a characteristic shift (e.g., ~28.9 ppm for 6-Bromo-7-methyl-7H-purine). The position of the methyl group is crucial; an N7-methyl configuration can be distinguished from an N9-methyl isomer by the chemical shift of the C-5 carbon, which appears further downfield (~132.7 ppm) in the N7-methyl isomer.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. The vibrations of the purine ring itself are typically observed in the 1650-1600 cm⁻¹ region. The carbon-bromine (C-Br) stretching vibration gives a characteristic absorption band in the lower frequency region of the spectrum, generally between 600 and 650 cm⁻¹. Additionally, C-N stretching vibrations are identifiable in the 1350-1250 cm⁻¹ range.

Mass Spectrometry (MS) validates the molecular formula of the compound by providing its molecular weight. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy. For example, the molecular ion of 6-Bromo-7-methyl-7H-purine is expected at a mass-to-charge ratio (m/z) of approximately 212.97, corresponding to the formula C₆H₅BrN₄⁺. For larger analogues, such as 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, Liquid Chromatography-Mass Spectrometry (LC-MS) is often used, showing a protonated molecule [M+H]⁺ at m/z 297.11.

| Technique | Compound | Key Observations | Reference |

|---|---|---|---|

| ¹H NMR | 6-Bromo-7-methyl-7H-purine | δ 3.80 (s, 3H, N7-methyl), δ 8.21 (s, 1H, H-8), δ 8.72 (s, 1H, H-2) | |

| ¹³C NMR | 6-Bromo-7-methyl-7H-purine | δ 28.9 (N7-methyl), δ 132.7 (C-5) | |

| IR | 6-Bromo-7-methyl-7H-purine | 610–625 cm⁻¹ (C-Br stretch), 1250–1350 cm⁻¹ (C-N stretch) | |

| Mass Spec (LC-MS) | 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione | m/z 297.11 [M+H]⁺ |

Computational Chemistry and Molecular Modeling Studies

Computational methods provide deep insights into the properties of this compound systems that are often inaccessible by experimental means alone. These studies complement spectroscopic data by predicting molecular geometries, electronic properties, and dynamic behaviors.

Conformational analysis investigates the different three-dimensional arrangements a molecule can adopt through rotation around its single bonds. libretexts.org For purine nucleosides and their analogues, a key conformational feature is the orientation of the substituent at the 8-position relative to the purine ring, described by the glycosidic torsion angle. This leads to two major conformations: syn and anti.

In 8-substituted purines, including 8-bromo derivatives, the bulky bromine atom can create steric hindrance that favors one conformation over the other. NMR studies have confirmed that compounds like 8-bromoguanosine (B14676) predominantly exist in the syn conformation. unimi.it This preference is driven by the tendency to minimize steric clash between the substituent at the 8-position and the sugar moiety in nucleosides, or other groups in different analogues. libretexts.org The N7-methyl group in this compound fixes the tautomeric state of the purine ring, which in turn influences the conformational preferences and reactivity of the molecule.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for probing the electronic structure of molecules. researchgate.net These calculations can predict molecular orbital energies, charge distributions, and sites of electrophilicity or nucleophilicity, which are crucial for understanding chemical reactivity.

For example, DFT calculations (using the B3LYP functional with the 6-31G* basis set) on 6-bromo-7-methylpurine have been used to predict that the C6 position is more electrophilic than the C2 position. This theoretical finding correctly predicts the regioselectivity observed in experimental cross-coupling reactions, such as the Suzuki-Miyaura coupling. Similar calculations on guanine (B1146940) adducts have been performed to determine binding energies and the most probable structures when complexed with metal ions like platinum and tin. mdpi.com These studies help in understanding how the electronic properties of the purine ring are modulated upon substitution and interaction with other species.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is particularly valuable for understanding how a ligand, such as an this compound analogue, interacts with a biological target like a protein or enzyme. youtube.com

An MD simulation begins with a starting structure of the ligand-protein complex, which is then placed in a simulated physiological environment, typically a box of water molecules (e.g., TIP3P solvent model) with ions to neutralize the system. scielo.brbiorxiv.org The interactions between all atoms are governed by a set of parameters known as a force field (e.g., OPLS3, GROMOS96). nih.govscielo.br The system is then allowed to evolve over a set period, often nanoseconds, by solving Newton's equations of motion. scielo.br

The resulting trajectory provides detailed information about the stability of the ligand in the binding pocket, the specific hydrogen bonds and hydrophobic interactions that are formed, and any conformational changes in the protein induced by the ligand. biorxiv.orgoncotarget.com For instance, studies on the PET tracer 6-bromo-7-[11C]methylpurine show it interacts with glutathione-S-transferase enzymes, a process whose dynamics and binding stability can be effectively modeled with MD simulations. researchgate.net These simulations are crucial for rational drug design, allowing researchers to predict the binding affinity and mechanism of action of novel purine derivatives. oncotarget.com

Biological Interactions and Pharmacological Insights of 8 Bromo 7 Methylpurine Derivatives

Enzyme Modulation and Inhibition Profiles

The interaction of purine (B94841) analogs with various enzymes is a cornerstone of their pharmacological activity. Modifications to the purine core, such as the introduction of a bromine atom at the C8 position and a methyl group at the N7 position, can significantly alter their ability to modulate enzyme function.

Adenosine (B11128) deaminase (ADA) is a critical enzyme in purine metabolism that catalyzes the conversion of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. medchemexpress.com Its inhibition is a therapeutic strategy for various conditions, including some cancers and immunologic disorders. medchemexpress.com

Phosphodiesterases (PDEs) are a family of enzymes that degrade cyclic nucleotides like cAMP and cGMP, playing a crucial role in signal transduction. Methylxanthines, such as theophylline (B1681296) and caffeine, are well-known non-selective PDE inhibitors. researchgate.netnih.gov

Derivatives of 8-bromoxanthine (B49285) have been investigated as precursors for potent and selective PDE inhibitors. For example, 8-bromoxanthine is a key starting material in the synthesis of 1,3,8-trisubstituted xanthine (B1682287) derivatives that show potential as inhibitors of Phosphodiesterase 9A (PDE9A). smolecule.com While this indicates the utility of the 8-bromopurine scaffold in this area, direct studies on 8-bromo-7-methylpurine as a PDE inhibitor are limited. In contrast, its isomer, 6-bromo-7-methylpurine, has been identified as a phosphodiesterase inhibitor, suggesting potential therapeutic applications for conditions involving dysregulated cyclic nucleotide signaling.

Protein kinases are critical regulators of cellular signaling pathways, and their inhibition is a major strategy in cancer therapy. sbq.org.br The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key targets in this class. nih.govnih.gov

Specific data on the kinase inhibitory activity of this compound is scarce. However, research on its isomer, 6-bromo-7-methylpurine, has shown that it can induce G2/M cell cycle arrest and apoptosis in human breast cancer cells through the selective inhibition of EGFR/HER2 dual kinase activity. Another compound, EGFR/HER2-IN-8, which is a distinct thiazole-based derivative, inhibits EGFR and HER2 with IC₅₀ values of 0.45 µM and 0.244 µM, respectively. medchemexpress.com Although 8-substituted purines have been generally studied as kinase inhibitors, the specific efficacy of the this compound structure against EGFR or HER2 has not been established in the reviewed literature. google.com

| Compound | Target Kinase | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| 6-Bromo-7-methylpurine | EGFR/HER2 | Induces G2/M cell cycle arrest and apoptosis | |

| EGFR/HER2-IN-8 | EGFR | 0.45 µM | medchemexpress.com |

| EGFR/HER2-IN-8 | HER2 | 0.244 µM | medchemexpress.com |

| This compound | EGFR/HER2 | Data not available | N/A |

Glutathione (B108866) S-transferases (GSTs) are phase II metabolic enzymes that catalyze the conjugation of glutathione (GSH) to a wide variety of xenobiotic and endogenous compounds, facilitating their detoxification and excretion. wikipedia.org This enzymatic reaction is crucial for cellular protection.

The conjugation of the related compound, 6-bromo-7-methylpurine, with glutathione is a well-studied process. Specifically, the radiolabeled version, 6-bromo-7-[¹¹C]methylpurine ([¹¹C]BMP), acts as a pro-tracer for PET imaging. nih.gov It rapidly diffuses into cells and is conjugated by cytosolic GSTs to form S-(6-(7-[¹¹C]methylpurinyl))glutathione. nih.govd-nb.info This polar conjugate is then effluxed from cells by the Multidrug Resistance-Associated Protein 1 (MRP1) transporter. nih.govacs.orgnih.gov The rate of this conjugation is a key factor in the utility of the tracer for assessing MRP1 function. acs.org Studies have shown that the reaction proceeds rapidly, with a reported rate constant (k) of 0.42 min⁻¹ at pH 7.4.

There is a marked difference in the reactivity of various 6-halopurine analogs with glutathione across different species (mouse, rat, monkey), indicating that the choice of halogen and the position of the methyl group are critical for tuning the reaction rate. acs.org However, specific studies on the conjugation of this compound with glutathione S-transferase were not found in the available research.

Receptor Ligand Binding and Functional Pharmacology

Purine derivatives are well-established ligands for adenosine receptors, a class of G protein-coupled receptors (GPCRs) that mediate numerous physiological processes. nih.govebi.ac.ukunife.it

The four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) are important therapeutic targets. unife.itdiva-portal.org The substitution pattern on the purine ring is a key determinant of affinity and selectivity for these receptors. Modifications at the C8 position have been shown to be particularly important for modulating ligand binding.

Research indicates that 8-bromopurine derivatives can act as potent and selective ligands for adenosine receptors. For example, 8-bromoadenosine (B559644) has been identified as a very selective ligand for the A₃ receptor subtype, where it functions as an antagonist. researchgate.net Similarly, 8-bromocaffeine, an 8-bromo-substituted methylxanthine, acts as an antagonist at adenosine receptors. ontosight.ai The introduction of a bromine atom at the C8 position generally influences the conformational preference of the nucleoside, which in turn affects its binding to the receptor pocket. nih.gov

A study of 2-aryl-9-H or methyl-6-morpholinopurine derivatives found that several compounds displayed potent antagonism at A₁, A₃, or dual A₁/A₂ₐ, A₁/A₂ₑ, or A₁/A₃ receptors. diva-portal.org While not containing an 8-bromo substitution, this work highlights how modifications to the purine scaffold can achieve high affinity and selectivity. For instance, compound 3v (structure not fully specified in abstract) was selective for the A₃ receptor with a pKᵢ of 7.83. diva-portal.org While direct binding data for this compound is not available, the collective evidence strongly suggests that 8-bromo-purine derivatives are a promising scaffold for developing selective adenosine receptor antagonists, particularly for the A₃ subtype.

| Compound Derivative Class | Receptor Subtype | Observed Activity | Reference |

|---|---|---|---|

| 8-Bromoadenosine | A₃ | Selective Antagonist | researchgate.net |

| 8-Bromocaffeine | Adenosine Receptors (General) | Antagonist | ontosight.ai |

| 8-Bromopurine Derivatives (General) | Adenosine Receptors | Probe for conformational changes, influences binding | nih.gov |

| This compound | A₁, A₂ₐ, A₂ₑ, A₃ | Data not available | N/A |

Purinergic Receptor Ligand Design and Evaluation

Derivatives of this compound are of significant interest in the design of ligands for purinergic receptors. The structural modifications on the purine ring, particularly at the 8-position, can significantly influence the binding affinity and biological activity of these compounds. For instance, the introduction of a bromine atom at this position is a key step in the synthesis of various purine derivatives intended for pharmacological exploration. evitachem.com

The synthesis of these derivatives often starts with a commercially available purine. The bromine atom is typically introduced at the 8-position through electrophilic bromination. Following this, alkylation reactions can be used to introduce various groups at other positions on the purine ring, such as the 7-position. evitachem.com For example, 8-bromo-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione is synthesized by alkylating 8-bromo-3-methyl-1H-purine-2,6-dione with a dodecyl chain. smolecule.com The long hydrophobic dodecyl chain in this derivative may enhance its membrane permeability and biological activity compared to simpler analogs. smolecule.com

Similarly, 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is synthesized by reacting 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with 1-bromo-2-butyne. smolecule.com This compound serves as an intermediate in the synthesis of Linagliptin, a dipeptidyl peptidase-IV (DPP-IV) inhibitor. smolecule.com The bromo substituent and the butynyl chain in such derivatives may contribute to increased interaction with adenosine receptors.

Studies have shown that modifications at the 8-position of purines can enhance binding affinity to adenosine receptors. Alkynyl-modified nucleosides substituted at the 8-position have been found to be selective ligands for the A3 adenosine receptor subtype. nih.gov The nature of the substituent at the 8-position, along with modifications at other positions, dictates the compound's affinity and selectivity for different purinergic receptor subtypes.

Modulation of Neurotransmitter Systems

Derivatives of this compound can also modulate neurotransmitter systems. Some purine derivatives have been shown to act as inhibitors of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin (B10506) and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters, which may have implications for mood and cognitive function.

Furthermore, serotonin, a key neurotransmitter in the central and peripheral nervous systems, is involved in regulating a wide range of physiological and behavioral processes, including sleep, mood, and appetite. google.com Dysregulation of the serotonin system is associated with various diseases. google.com Certain purine derivatives are being investigated for their potential to interact with components of the serotonergic system.

Interactions with Cholecystokinin (B1591339) Receptors

Some derivatives have been evaluated for their interaction with cholecystokinin (CCK) receptors. For instance, a specific macrocyclic constrained analog of CCK4 has demonstrated agonist properties at CCK-B receptors. This compound was found to be a potent and full agonist in a functional assay measuring the stimulation of inositol (B14025) phosphate (B84403) accumulation in cells transfected with the rat CCK-B receptor. acs.org The affinity and selectivity of these compounds for CCK-B and CCK-A receptors are determined by measuring the displacement of radiolabeled ligands. acs.org

Cholecystokinin is a peptide hormone with multiple molecular forms, with CCK-58 being a dominant form in circulation. nih.gov Both CCK-58 and the shorter CCK-8 bind to and activate the type 1 CCK receptor, leading to intracellular calcium responses and receptor internalization. nih.gov The study of how different compounds interact with these receptors is crucial for developing new therapeutic agents. Both CCKA and CCKB receptors have been implicated in antagonizing antinociception induced by certain opioids. nih.gov

Interrogation of Cellular Pathways

Influence on Purine Metabolism Pathways

This compound and its derivatives can serve as tools to investigate purine metabolism. evitachem.com Purines are fundamental components of nucleic acids and are central to cellular energy transfer and metabolism. evitachem.com Some derivatives can act as inhibitors of specific enzymes involved in nucleotide metabolism. evitachem.com For example, 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is an intermediate in the synthesis of Linagliptin, a drug that inhibits dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. smolecule.com The study of such derivatives helps in understanding the role of various enzymes in metabolic pathways.

Modulation of Intracellular Signaling Cascades

Derivatives of this compound can influence intracellular signaling cascades. Their ability to bind to purinergic receptors can trigger a variety of cellular responses. evitachem.comsmolecule.com For instance, some flavonoids, which share structural similarities with purine derivatives in terms of being heterocyclic compounds, are known to modulate signaling pathways involving STAT3 and AKT. nih.gov

The interaction of these compounds with receptors can lead to the activation or inhibition of downstream signaling molecules, affecting processes like cell proliferation and inflammation. The ability of these compounds to influence cellular signaling makes them valuable tools in biochemical research.

Multidrug Resistance-Associated Protein (MRP) Substrate Recognition and Efflux

A notable derivative, 6-bromo-7-[11C]methylpurine, has been developed as a positron emission tomography (PET) tracer to study the function of multidrug resistance-associated protein 1 (MRP1 or ABCC1). uzh.chresearchgate.net This tracer can cross the blood-brain barrier and is converted in the brain by glutathione-S-transferases into its glutathione conjugate. uzh.ch This conjugate is then effluxed from the brain by MRP1. uzh.ch

PET studies using this tracer have been conducted in mice to measure MRP1 function in the brain and other organs like the kidneys and lungs. researchgate.netnih.gov These studies have shown that the tracer's radioactivity predominantly undergoes renal excretion. researchgate.netnih.gov The use of MRP inhibitors, such as MK571, leads to a significant increase in the tracer's concentration in the blood, indicating a blockage of its efflux. researchgate.net Such tracers are valuable for assessing the in vivo activity of MRPs, which play a crucial role in the disposition of many drugs and their metabolites. researchgate.net First-in-human studies with 6-bromo-7-[11C]methylpurine have also been conducted to assess MRP function in various tissues. nih.gov

DNA and Protein Binding Studies

The strategic placement of a bromine atom at the C8-position of the purine core, as seen in this compound and its analogs, significantly influences their interaction with biological macromolecules. This modification serves as a versatile chemical handle, enabling the development of sophisticated molecular probes to investigate and identify biological targets. Furthermore, the physicochemical properties introduced by the bromine atom modulate the non-covalent forces that govern the binding of these purine derivatives to proteins and nucleic acids.

Photoaffinity labeling (PAL) is a powerful technique used to identify the specific protein targets of a bioactive small molecule. mdpi.comnih.gov This method involves a probe compound that, upon irradiation with light, generates a highly reactive species capable of forming a permanent, covalent bond with its binding partner. nih.gov Derivatives of 8-bromopurines are frequently employed as precursors for creating such photoaffinity probes.

A common strategy involves the nucleophilic substitution of the 8-bromo group with an azide (B81097) (N₃) to create an 8-azido-purine derivative. mdpi.comresearchgate.net The azido (B1232118) group is relatively stable in the dark but, upon UV light exposure, it forms a reactive nitrene that can insert into nearby C-H or N-H bonds of the target protein, thus creating a covalent linkage. researchgate.net For instance, 8-bromo-2'-deoxyadenosine (B120125) can be converted to 8-azido-2'-deoxyadenosine, a photoreactive analog used in probes to study nucleic acid-protein interactions. researchgate.net Similarly, tritiated 8-azido-N⁶-benzyladenine has been synthesized from 8-bromo-adenosine precursors to facilitate the identification of cytokinin-binding proteins. mdpi.com

More advanced photoaffinity probes incorporate not only a photo-activatable moiety but also a reporter tag for detection and enrichment. A notable example is the development of xanthine-based photoaffinity probes to identify the binding partners of Pico145, a potent inhibitor of Transient Receptor Potential Canonical (TRPC) 1/4/5 ion channels. rsc.orgchemrxiv.org Although xanthine is a purine-2,6-dione, the principles are directly applicable. Starting from an 8-bromo-xanthine scaffold, researchers have synthesized probes like Pico145-DAAlk2 . rsc.org In these probes, the 8-position is modified to attach a diazirine group (a more modern photolabel) and an alkyne handle. The alkyne allows for the subsequent attachment of a biotin (B1667282) tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". mdpi.comrsc.org These sophisticated probes have been instrumental in providing the first direct evidence of a binding interaction between xanthine modulators and the TRPC5 protein in living cells. rsc.organnualreviews.org

| Parent Compound/Precursor | Photoaffinity Probe | Photoreactive Group | Biological Target Investigated | Reference |

|---|---|---|---|---|

| 8-Bromo-adenosine | 8-Azido-N⁶-benzyladenine | Azide | Cytokinin-Binding Proteins | mdpi.com |

| 8-Bromo-2'-deoxyadenosine | 8-Azido-2'-deoxyadenosine | Azide | Nucleotide Binding Sites | researchgate.net |

| 8-Bromo-xanthine derivative (Pico145 analog) | Pico145-DAAlk2 | Diazirine | TRPC5 Ion Channel | rsc.orgchemrxiv.org |

| 8-Bromo-xanthine derivative (Pico145 analog) | Pico145-DA | Diazirine | TRPC1/4/5 Ion Channels | rsc.organnualreviews.org |

Non-covalent interactions, while weaker than covalent bonds, are fundamental to molecular recognition and determine the structure and function of biomolecules like proteins and DNA. acs.org These interactions include hydrogen bonds, ionic bonds, hydrophobic interactions, and halogen bonds. The introduction of a bromine atom at the 8-position of a purine derivative can significantly influence these interactions.

Interactions with DNA: The C8 position of purines is critical for the conformational flexibility of the glycosidic bond in nucleosides. A bulky substituent at this position, such as a bromine atom, creates steric hindrance that favors a syn conformation over the more common anti conformation. nih.gov This conformational preference can have profound effects on DNA structure. For example, oligonucleotides containing 8-bromoguanosine (B14676) or 8-bromoadenosine have a much higher propensity to adopt a left-handed Z-DNA helix conformation compared to their unmodified counterparts. nih.gov The halogen atom not only provides steric bulk but can also participate in halogen bonds—an electrostatic interaction between the electrophilic region of the halogen and a nucleophilic site on the biomolecule—further stabilizing specific conformations. researchgate.net

Molecular docking studies, a computational method to predict the binding mode of a ligand to a receptor, have been used to investigate the interactions of purine derivatives with protein targets like Aurora kinases and EGFR. researchgate.netresearchgate.net These studies reveal that the purine core often establishes key hydrogen bonds with backbone atoms of the protein's hinge region, while substituents at positions like C8 can form additional interactions with specific amino acid residues, enhancing potency and selectivity. researchgate.net In the case of the TRPC5 channel, cryo-electron microscopy has shown that the xanthine inhibitor Pico145 binds to a specific lipid-binding site, displacing a phospholipid molecule. annualreviews.org The non-covalent interactions between the purine derivative and the surrounding amino acid residues and lipids are crucial for its inhibitory action.

| Biomolecule | Type of Interaction | Effect of 8-Bromo-Purine Derivative | Key Non-Covalent Forces | Reference |

|---|---|---|---|---|

| DNA | Conformational Change | Promotes transition from B-DNA to Z-DNA | Steric Effects, Halogen Bonding | nih.gov |

| Adenosine Receptors | Receptor Binding | Can enhance binding affinity and selectivity | Hydrophobic Interactions, Hydrogen Bonding | nih.gov |

| TRPC5 Ion Channel | Protein Binding (Inhibition) | Binds to a lipid site, acting as an inhibitor | Hydrophobic Interactions, van der Waals Forces | annualreviews.org |

| Various Kinases (via docking studies) | Enzyme Binding | Predicted to bind in ATP pocket, establishing key interactions for inhibition | Hydrogen Bonding, Hydrophobic Interactions | researchgate.netresearchgate.net |

Structure Activity Relationship Sar and Rational Design of 8 Bromo 7 Methylpurine Analogues

Systematic Exploration of Substituent Effects on Biological Activity

The biological profile of a purine (B94841) analogue is highly sensitive to the nature and position of its substituents. The purine ring system offers multiple sites for modification, with the N-7 and C-8 positions being of particular interest for modulating activity.

The specific placement of substituents on the purine core can dramatically alter a molecule's biological and physicochemical properties. In the case of methylpurines, the distinction between N-7 and N-9 methylation is a critical factor. Standard methylation reactions on a desmethyl precursor like 6-bromo-7H-purine often yield a mixture of N-7 and N-9 isomers, with the N-9 regioisomer frequently being the major product. nih.gov However, the biological activity of these isomers can differ significantly. For instance, in the development of the PET radiotracer 6-Bromo-7-[11C]methylpurine ([11C]BMP), the N-7 isomer was identified as the optimal position for labeling based on its reaction rate with glutathione (B108866), which is essential for its mechanism of action in measuring MRP1 transport activity. nih.gov

This highlights a key principle: the geometry and electronic distribution of the molecule, which are dictated by the position of the methyl group, directly influence its ability to interact with target enzymes or receptors. The development of regioselective synthesis methods, such as using sterically hindered bases like 2,2,6,6-tetramethylpiperidine (B32323) magnesium chloride (TMP·MgCl), has been crucial to selectively produce the desired N-7 isomer and avoid contamination with the less active N-9 counterpart. nih.gov The resolution of N-7 and N-9 purine isomers can be confirmed using spectroscopic methods, where the relative chemical shifts of the C5 and C8 carbon atoms in NMR spectra show a larger difference (Δδ) for N-7 isomers compared to N-9 isomers. acs.org

The exploration of the chemical space around the N-7 and C-8 positions involves introducing a variety of substituents to probe the steric, electronic, and hydrophobic requirements of the target's binding site.

C-8 Position: The C-8 position is a frequent target for modification. Theoretical studies on adenine (B156593) have shown that substituting this position with halogen atoms (F, Cl, Br) does not change the inherent tautomeric preference in the gas phase but does induce significant changes in vibrational frequencies. researchgate.net In terms of biological activity, introducing alkynyl chains at the C-8 position of adenosine (B11128) derivatives has been shown to produce selective ligands for the A3 adenosine receptor subtype. d-nb.info Further studies on 7-methylpurines have demonstrated that the anticancer activity of these compounds depends heavily on the nature and localization of substituents. d-nb.infonih.gov For example, compounds with two alkynylthio groups (at C-2 and C-8, or C-6 and C-8) were generally more active than those with only one such group. d-nb.info

N-7 Position: While N-9 substituted purines are more common, N-7 substituted derivatives represent a less explored but biologically interesting class of compounds. acs.org The substituent at the N-7 position can significantly influence the molecule's interaction with its target. For example, in the design of Hsp90 inhibitors based on a purine scaffold, various five-membered aromatic and non-aromatic rings were attached at the N-7/N-9 position to probe a hydrophobic pocket of the enzyme. mdpi.com The stability of the substituent is also a key consideration; studies on 7-(tert-butyl)-6-chloropurine have been conducted to ensure the N-7 substituent remains stable during subsequent chemical modifications at other positions. acs.org

The following table summarizes research findings on various substituents at the C-8 and N-7 positions of purine analogues.

| Position | Substituent Type | Specific Example | Biological Effect/Finding | Reference |

| C-8 | Halogen | Bromine | Modulates receptor affinity and can be a key feature for activity. | |

| C-8 | Alkynylthio | Propynylthio | Introduction of propynylthio groups, especially in di-substituted analogues, enhances anticancer activity against various cell lines. | d-nb.infonih.gov |

| C-8 | Aminobutynylthio | N-morpholinylbutynylthio | In 2-chloro-6,8-disubstituted-7-methylpurines, this group showed selective and potent anticancer activity. | d-nb.infonih.gov |

| N-7 | Alkyl | Methyl | The N-7 methyl isomer of 6-bromopurine (B104554) is the desired product for imaging MRP1 activity. nih.gov | nih.gov |

| N-7 | Alkyl | tert-Butyl | Provides a stable anchor for further modifications at the C-6 position. acs.org | acs.org |

| N-7 | Heterocycle | Isoxazole | Isoxazole derivatives attached to the purine nitrogen showed favorable Hsp90α inhibitory activity. mdpi.com | mdpi.com |

Design Principles for Enhanced Target Selectivity and Potency

Rational drug design aims to move beyond trial-and-error by using structural information and computational tools to create molecules with improved properties. For 8-Bromo-7-methylpurine analogues, this involves strategies to increase their affinity for the intended target while minimizing off-target effects.

Ligand Efficiency (LE): A key metric in modern drug discovery, particularly in fragment-based approaches, is Ligand Efficiency (LE). vu.nl It assesses the binding affinity of a compound in relation to its size (number of non-hydrogen atoms). The goal is to identify smaller, more "efficient" fragments that can be grown into potent leads without becoming excessively large or complex. A related and often more insightful metric is Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity (logP or cLogP). vu.nl The challenge is to increase potency without a concurrent increase in lipophilicity, as high lipophilicity is often linked to promiscuity, toxicity, and poor pharmacokinetic properties. vu.nl During a lead optimization campaign, aiming for a high LLE (e.g., in the range of 5-7) can guide the selection of modifications that add favorable, specific interactions rather than just non-specific hydrophobic bulk. vu.nl

| Metric | Formula | Interpretation | Goal in Optimization | Reference |

| Ligand Efficiency (LE) | ΔG / N (where ΔG is binding energy and N is non-hydrogen atom count) | Average binding energy per atom. | Maintain LE ≥ 0.3 during fragment growth. | vu.nl |

| Binding Efficiency Index (BEI) | pIC50 / MW (in kDa) | Ratio of potency to molecular weight. | Prioritize hits with higher BEI. | vu.nl |

| Lipophilic Ligand Efficiency (LLE) | pIC50 - cLogP | Potency corrected for lipophilicity. | Increase LLE, ideally to a range of 5-7 or higher. | vu.nl |

Pharmacophore Modeling: When the 3D structure of a biological target is unknown, a pharmacophore model can be generated from a set of known active ligands. schrodinger.com This model represents the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. nih.govnih.gov For purine analogues, a pharmacophore model could define the necessary positions of, for instance, the bromine atom at C-8, the methyl group at N-7, and other key interaction points. This model can then be used as a 3D query to screen large virtual libraries of compounds to identify novel chemotypes that fit the required features and are therefore likely to be active. schrodinger.comnih.gov

Correlations Between Molecular Structure and Pharmacological Profiles

Direct correlations between specific structural features of purine analogues and their resulting pharmacological activities have been established through extensive research.

For instance, in the development of catalytic topoisomerase II inhibitors, SAR studies revealed that substituents at both the C-2 and C-6 positions of the purine ring are important for potency. aacrjournals.org Modulating the size and flexibility of the side chain at C-6 was suggested as a strategy to develop analogues with higher potency. aacrjournals.org Similarly, studies on multisubstituted 7-methylpurines found a clear correlation between the number of alkynylthio groups and anticancer activity; compounds possessing two such groups were generally more active than those with only one. d-nb.infonih.gov The specific location of these groups was also critical, with a 2-chloro-6,8-di(N-morpholinylbutynylthio)-7-methylpurine showing high and selective activity against several cancer cell lines. d-nb.infonih.gov

Furthermore, stereochemistry plays a vital role. The evaluation of (Z)- and (E)-isomers of methylenecyclopropane (B1220202) nucleoside analogues showed that the geometric configuration of the molecule profoundly impacts antiviral activity. acs.org The guanine (B1146940) Z-isomer was found to be the most effective against human and murine cytomegalovirus with no associated cytotoxicity, while the E-isomer was inactive. acs.org

The table below outlines observed correlations between structural modifications and pharmacological outcomes for purine derivatives.

| Structural Feature | Pharmacological Profile | Example Compound Class | Reference |

| Presence of C-2 and C-6 Substituents | Potent inhibition of Topoisomerase II | Substituted purines (e.g., NU2058) | aacrjournals.org |

| Di-substitution with Alkynylthio Groups | Enhanced anticancer activity | 2,6- and 6,8-dipropynylthio-7-methylpurines | d-nb.infonih.gov |

| Positional Isomerism (N-7 vs. N-9) | Determines substrate suitability for enzymes | 6-Bromo-7-methylpurine vs. 6-Bromo-9-methylpurine | nih.gov |

| Geometric Isomerism (Z vs. E) | Dictates antiviral efficacy | (Z)- and (E)-isomers of methylenecyclopropane guanine analogues | acs.org |

| Substitution at C-8 | Modulates adenosine receptor selectivity | 8-alkynyl adenosine derivatives | d-nb.info |

Advanced Research Applications of 8 Bromo 7 Methylpurine Derivatives

Radiopharmaceutical Development for Molecular Imaging

The ability to incorporate positron-emitting radionuclides into the 8-bromo-7-methylpurine structure has led to the development of valuable probes for studying biological processes in vivo.

Positron Emission Tomography (PET) Tracer Design and Validation

A key derivative, 6-Bromo-7-[¹¹C]methylpurine (often abbreviated as [¹¹C]BMP or [¹¹C]7m6BP), has been successfully developed as a PET radiotracer. [¹¹C]BMP is designed as a "pro-tracer," meaning it is not a direct substrate for its target. nih.gov Instead, after diffusing into cells, it is rapidly metabolized by glutathione-S-transferase (GST) enzymes, which conjugate it with glutathione (B108866) to form S-(6-(7-[¹¹C]methylpurinyl))glutathione, or [¹¹C]MPG. nih.govd-nb.info This resulting molecule, [¹¹C]MPG, is the actual substrate for the target transporter protein and is highly polar, preventing it from diffusing back out of the cell. nih.govd-nb.info

The radiosynthesis of [¹¹C]BMP presents a challenge regarding regioselectivity. The methylation of the 6-bromopurine (B104554) precursor can result in two isomers: the desired N7-methylated product and the undesired N9-methylated product ([¹¹C]9m6BP). nih.govnih.gov Conventional synthesis methods often yield the N9-isomer as the predominant product. nih.govnih.gov To overcome this and improve the radiochemical yield for clinical applications, improved synthesis protocols have been developed. One such method involves the regioselective N7-methylation using [¹¹C]methyl triflate ([¹¹C]CH₃OTf) in the presence of 2,2,6,6-tetramethylpiperidine (B32323) magnesium chloride (TMP·MgCl), which significantly favors the formation of the desired 7-[¹¹C]methyl isomer. nih.gov Another approach found that using less polar solvents like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) improves the selectivity of [¹¹C]7m6BP over [¹¹C]9m6BP to a ratio of approximately 2:1. nih.govresearchgate.net These optimized methods allow for the production of [¹¹C]BMP with sufficient radioactivity, high purity (>99%), and molar activity suitable for clinical studies. nih.gov

Quantification of Drug Transporter Activity (e.g., MRP1) in Biological Systems

[¹¹C]BMP has been validated as a powerful tool for quantifying the function of Multidrug Resistance-associated Protein 1 (MRP1), an important ABC transporter. nih.govd-nb.info MRP1 is widely expressed in tissues and is responsible for the efflux of a variety of compounds, including anticancer drugs, from cells. d-nb.infonih.gov After its intracellular conversion to [¹¹C]MPG, the tracer is actively transported out of the cells by MRP1. nih.govpharmrxiv.de By measuring the rate at which the radioactivity is eliminated from a tissue using PET, researchers can quantify the functional activity of MRP1. nih.govd-nb.info

This technique has been applied in both rodent and human studies to measure MRP1 function in various organs, including the brain, lungs, kidneys, liver, and heart. nih.govnih.gov The key parameter derived from the dynamic PET scans is the elimination rate constant (kE), which serves as a direct measure of tissue MRP function. nih.gov A first-in-human study using a long axial field-of-view (LAFOV) PET/CT system demonstrated the feasibility of simultaneously assessing MRP function across multiple tissues. nih.gov

Table 1: MRP Function in Human Tissues Measured by [¹¹C]BMP PET

| Tissue | Mean Elimination Rate Constant (kE, h⁻¹) | Test-Retest Variability (TRTV, %) |

| Cerebral Cortex | 0.055 ± 0.010 | -4 ± 24% |

| Cerebellum | 0.033 ± 0.009 | 1 ± 39% |

| Choroid Plexus | 0.292 ± 0.059 | 0.1 ± 16% |

| Lungs | 0.875 ± 0.095 | -3 ± 11% |

| Myocardium | 0.641 ± 0.105 | 11 ± 25% |

| Kidneys | 1.378 ± 0.266 | 14 ± 16% |

| Liver | 0.685 ± 0.072 | 7 ± 9% |

| Data sourced from a first-in-human evaluation of [¹¹C]BMP. nih.gov |

Non-Invasive Assessment of Molecular Processes

PET imaging with [¹¹C]BMP provides a non-invasive window into molecular processes governed by MRP1. This is crucial for understanding the protein's role in both health and disease. For instance, MRP1 is implicated in the pathophysiology of Alzheimer's disease, where it is believed to help clear neurotoxic amyloid-beta (Aβ) peptides from the brain. d-nb.infopharmrxiv.de The ability to measure MRP1 activity in the human brain could be essential for developing and evaluating therapeutic strategies aimed at enhancing Aβ clearance. pharmrxiv.de

Furthermore, MRP1 contributes to multidrug resistance in cancer by actively pumping chemotherapeutic agents out of tumor cells. nih.govd-nb.info Overexpression of MRP1 is a significant factor in the failure of cancer treatments. Non-invasive imaging with [¹¹C]BMP could potentially be used to assess MRP1 activity in tumors, helping to predict treatment response or to develop strategies to overcome resistance. The tracer also allows for the study of MRP1's function in other conditions, such as chronic respiratory diseases and doxorubicin-induced cardiotoxicity. nih.gov

Lead Compound Identification for Therapeutic Development

The purine (B94841) scaffold is a well-established pharmacophore in medicinal chemistry. This compound derivatives serve as versatile starting materials or "building blocks" for synthesizing novel compounds with therapeutic potential.

Anti-cancer Research Avenues

Purine analogs have long been used as antimetabolite drugs in chemotherapy, interfering with DNA synthesis to halt cancer cell division. nih.gov Research into novel purine derivatives continues to be a promising area for cancer drug discovery. The introduction of a bromine atom, as in this compound, can enhance anti-cancer activity. nih.gov

Various synthetic strategies have been employed to create libraries of purine derivatives for anti-cancer screening. For example, a series of purine scaffolds were synthesized starting from 8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, leading to the identification of compounds with activity against lung and leukemia cancer cell lines. nih.gov Structure-activity relationship (SAR) studies have shown that different substitutions on the purine ring can optimize anti-cancer efficacy. nih.govresearchgate.net For instance, piperazine-containing purine derivatives have shown potent activity against liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells. nih.gov Theobromine-based purine scaffolds have also emerged as promising agents against breast (MCF7) and liver (HepG2) cancer cells. nih.gov While specific IC50 values for this compound itself are not detailed, its derivatives are integral to the synthesis of these more complex and potent anti-cancer molecules. nih.gov

Research in Metabolic Disorders

Derivatives of this compound are also important in the development of therapies for metabolic disorders. A prominent example is the compound 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6-dione, a xanthine (B1682287) derivative. This specific molecule is a key intermediate in the synthesis of Linagliptin. hsppharma.comcymitquimica.com Linagliptin is a medication used to treat type 2 diabetes. Its role as a crucial building block demonstrates the utility of brominated purine structures in creating drugs for metabolic diseases. hsppharma.com

Neuropharmacological Research Tools

Derivatives of this compound have been instrumental in the development of specialized tools for neuropharmacological research, particularly in the field of molecular imaging. A prominent example is the use of a structurally related compound, 6-bromo-7-[¹¹C]methylpurine ([¹¹C]BMP), as a radiotracer for Positron Emission Tomography (PET) imaging. researchgate.netnih.govnih.govdoaj.orgait.ac.at This tracer has been developed to non-invasively assess the function of Multidrug Resistance-Associated Protein 1 (MRP1) in the brain. researchgate.netnih.govnih.govdoaj.orgait.ac.at

MRP1 is a transport protein that plays a crucial role in the efflux of various molecules from cells, and its dysregulation has been implicated in the pathophysiology of neurodegenerative conditions such as Alzheimer's disease. researchgate.netnih.govnih.gov It is believed that MRP1 contributes to the clearance of amyloid-beta (Aβ) peptides from the brain. researchgate.net Consequently, the ability to measure MRP1 activity in vivo is of significant interest for understanding disease progression and for the development of therapeutic strategies aimed at enhancing Aβ clearance. researchgate.net

[¹¹C]BMP functions as a "pro-tracer." Following intravenous administration, this lipophilic compound can cross the blood-brain barrier. nih.gov Once inside the brain cells, it is metabolized by glutathione-S-transferases (GSTs) to its glutathione conjugate, S-(6-(7-[¹¹C]methylpurinyl))glutathione. nih.gov This polar metabolite is a substrate for MRP1 and is actively transported out of the cells. nih.gov The rate of elimination of the radiotracer from the brain, as measured by PET, therefore provides a quantitative measure of MRP1 function. nih.govnih.gov

Recent first-in-human studies have utilized [¹¹C]BMP to characterize MRP1 function in various tissues, including the brain. researchgate.netnih.govnih.gov These studies are crucial for establishing baseline data in healthy individuals and for paving the way for future investigations in patient populations with neurological disorders.

| Derivative | Application | Research Area | Key Findings |

| 6-bromo-7-[¹¹C]methylpurine ([¹¹C]BMP) | PET Radiotracer | Neuropharmacology / Alzheimer's Disease | Allows for the in vivo measurement of Multidrug Resistance-Associated Protein 1 (MRP1) function in the brain. researchgate.netnih.govnih.gov |

| 8-bromo-9-alkyl adenines | Adenosine (B11128) Receptor Ligands | Neuropharmacology | The presence of the 8-bromo substitution generally enhances interaction with adenosine receptors, particularly the A2A subtype, providing tools for studying these receptors in the central nervous system. nih.gov |

Biochemical Assay Development and Research Tools

While specific applications of this compound derivatives as direct tools in the development of biochemical assays are not extensively documented in publicly available research, their role as critical building blocks in the synthesis of complex molecules for such assays is well-established. The chemical reactivity of the 8-bromo position makes it an ideal handle for introducing various substituents, thereby enabling the generation of diverse chemical libraries for screening and assay development.

A significant application in this context is the use of derivatives like 8-bromo-7-(2-butynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione as a key intermediate in the synthesis of Linagliptin. Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. The development of assays to screen for and characterize DPP-4 inhibitors would have relied on the availability of a wide range of synthetic compounds, for which 8-brominated purines are valuable precursors.

Furthermore, the general class of purine derivatives has been explored for use as internal standards in advanced analytical techniques. For instance, purine itself has been successfully used as an internal standard in Surface-Enhanced Raman Scattering (SERS) for the quantification of other purine derivatives. nih.govnih.gov This suggests that brominated purines could potentially be developed as internal standards for mass spectrometry-based assays, where their distinct mass would allow for precise quantification of structurally similar analytes in complex biological matrices. mdpi.commdpi.comat-spectrosc.com

| Compound/Derivative Class | Application | Research Area | Rationale/Potential |

| 8-bromo-7-(2-butynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | Synthetic Intermediate | Drug Discovery | A key building block in the synthesis of the DPP-4 inhibitor Linagliptin, facilitating the creation of molecules for biochemical screening. |

| Brominated Purines (general) | Potential Internal Standards | Analytical Biochemistry | Their unique mass and structural similarity to endogenous purines make them potential candidates for use in mass spectrometry and other quantitative assays. mdpi.commdpi.comat-spectrosc.com |

Applications in Agricultural Chemistry Research (e.g., herbicides, growth regulators)

In the field of agricultural chemistry, purine derivatives are being actively investigated for their potential as both herbicides and plant growth regulators. The structural similarity of some purine analogs to natural phytohormones, such as cytokinins, provides a basis for their biological activity in plants. ekb.egnih.govnih.gov

Herbicides and Herbicide Safeners:

Research has explored the herbicidal properties of various substituted purines. nih.gov More recently, a significant area of investigation has been the use of purine derivatives as herbicide safeners. nih.govnih.gov Herbicide safeners are compounds that are applied in combination with a herbicide to protect the crop from injury without reducing the herbicide's efficacy against weeds. mdpi.comresearchgate.net

Several studies have synthesized novel purine derivatives and tested their ability to mitigate the phytotoxic effects of herbicides like mesosulfuron-methyl on wheat. nih.govnih.gov The proposed mechanism for some of these safeners involves the competitive binding to the herbicide's target enzyme, such as acetolactate synthase (ALS), in the crop plant, thereby protecting it from inhibition. nih.gov

Plant Growth Regulators:

The cytokinin class of plant hormones, which are N6-substituted adenine (B156593) derivatives, play a crucial role in regulating cell division, growth, and development. ekb.egnih.gov This has led researchers to synthesize and screen various purine derivatives for their potential to act as plant growth regulators. ekb.egoup.com These synthetic analogs can mimic or interfere with the action of natural phytohormones, leading to effects such as promoting or inhibiting root and shoot growth. The investigation of substituted purines continues to be a promising avenue for the discovery of new compounds to modulate plant growth for agricultural benefit. ekb.egnih.gov

| Application | Research Focus | Example Findings |

| Herbicide Safeners | Protecting crops from herbicide-induced damage. | Novel pyrazole purine derivatives have been shown to reduce the phytotoxicity of mesosulfuron-methyl in wheat, with some compounds showing higher safety activity than commercial safeners. nih.govnih.gov |

| Plant Growth Regulators | Modulating plant growth and development. | Screening of N-substituted purin-6-amines has been conducted to assess their impact on wheat plant growth regulation. ekb.eg Certain purine and pyrimidine analogs have been shown to inhibit RNA synthesis and cell elongation in plants. oup.com |

Future Research Directions and Unaddressed Areas in 8 Bromo 7 Methylpurine Analogues Research

Novel Synthetic Routes for Diversified Analogues

The diversification of 8-bromo-7-methylpurine analogues is crucial for expanding the scope of structure-activity relationship (SAR) studies and identifying compounds with improved potency and selectivity. While classical methods for the synthesis of 8-bromopurines, such as direct bromination of purine (B94841) precursors, have been established, future research should focus on more innovative and efficient synthetic strategies. researchgate.netresearchgate.netresearchgate.net

One promising avenue is the use of C-H activation and functionalization reactions. researchgate.net These methods offer a direct and atom-economical approach to introduce a wide range of substituents at various positions of the purine core, bypassing the need for pre-functionalized starting materials. The development of regioselective C-H functionalization protocols would be particularly valuable for creating novel analogues with unique substitution patterns.

Another area ripe for exploration is the application of modern catalytic cross-coupling reactions. While palladium-catalyzed reactions have been employed for the modification of purine scaffolds, the exploration of other transition metal catalysts, such as copper, nickel, and gold, could provide access to new chemical space. researchgate.net These catalysts may offer different reactivity and selectivity profiles, enabling the synthesis of analogues that are inaccessible through traditional methods.

Furthermore, the development of multicomponent reactions (MCRs) involving 8-bromopurine building blocks could significantly streamline the synthesis of complex analogues. MCRs allow for the formation of multiple chemical bonds in a single step, leading to a rapid increase in molecular diversity from simple starting materials.

Finally, the use of flow chemistry and automated synthesis platforms can accelerate the production and purification of large libraries of this compound analogues. These technologies would enable high-throughput screening and facilitate the rapid identification of lead compounds for further development.

| Compound Name | Synthetic Method Mentioned | Reference |

| 8-bromo-9-alkyl-6-chloropurines | N-alkylation followed by C-8 bromination | researchgate.net |

| 8,8′-purinyl dimers | Side product in lithiation/bromination of 9-benzylpurines | researchgate.net |

| 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione | Nucleophilic substitution | smolecule.com |

| 6,9-disubstituted purin-8-ones | Copper-catalyzed coupling/cyclization | researchgate.net |

Comprehensive Mechanistic Elucidation of Biological Activities

While several biological activities of this compound analogues have been reported, a deep and comprehensive understanding of their mechanisms of action at the molecular level is often lacking. Future research must prioritize the detailed elucidation of how these compounds interact with their biological targets and modulate cellular pathways.

For analogues that exhibit enzymatic inhibition, such as those targeting dipeptidyl peptidase-4 (DPP-4) or various kinases, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). smolecule.comresearchgate.net X-ray crystallography or cryo-electron microscopy of inhibitor-enzyme complexes would provide invaluable structural insights into the binding mode and guide the rational design of more potent and selective inhibitors.

Beyond direct enzyme inhibition, the effects of this compound analogues on protein-protein interactions, signal transduction pathways, and gene expression should be investigated. Techniques such as co-immunoprecipitation, pull-down assays, and Western blotting can be employed to identify interacting proteins and downstream signaling events.

For compounds with potential antimicrobial or antiparasitic activity, identifying the specific microbial or parasitic targets is paramount. researchgate.netnih.gov This could involve target-based screening against a panel of essential enzymes or receptors, or unbiased approaches such as chemical proteomics to identify cellular binding partners. Understanding the mechanism of action is crucial for overcoming potential resistance mechanisms.

| Biological Target/Activity | Compound Class | Reference |

| Dipeptidyl peptidase-4 (DPP-4) | Purine-2,6-dione derivatives | smolecule.com |

| c-Src tyrosine kinase | Substituted purine analogues | researchgate.net |

| MTH1 (mutT homolog-1) | Purine derivatives | nih.gov |

| Antikinetoplastid agents | 7-deazapurine nucleoside analogues | nih.gov |

Exploration of New Therapeutic Indications

The structural versatility of the 8-bromopurine scaffold suggests that its derivatives may have therapeutic potential across a wide range of diseases beyond those currently investigated. A systematic exploration of new therapeutic indications for this compound analogues is a critical future direction.

One area of significant potential is in the treatment of neurodegenerative diseases. Given that purine analogues can interact with various receptors and enzymes in the central nervous system, libraries of this compound derivatives should be screened for activity against targets relevant to Alzheimer's disease, Parkinson's disease, and other neurological disorders.

Another untapped area is in the field of inflammatory and autoimmune diseases. Many inflammatory pathways are regulated by kinases and other enzymes that could be targeted by purine analogues. Screening for inhibitors of key inflammatory mediators, such as cytokines and their receptors, could lead to the discovery of novel anti-inflammatory agents.

The potential of this compound analogues in metabolic diseases, beyond diabetes, also warrants further investigation. For instance, their effects on lipid metabolism and obesity-related pathways could be explored.

Finally, the application of these compounds in rare and neglected diseases should not be overlooked. Their potential as broad-spectrum antikinetoplastid agents is a promising starting point, and they could be evaluated against other infectious disease targets. nih.gov

| Potential Therapeutic Area | Rationale | Reference |

| Cancer | Inhibition of kinases and other enzymes involved in cell proliferation. | tubitak.gov.tr |

| Diabetes | Inhibition of DPP-4. | smolecule.com |

| Kinetoplastid infections | Subversive substrates for purine salvage pathways. | nih.gov |

| Neurodegenerative diseases | Interaction with CNS receptors and enzymes. | - |

| Inflammatory diseases | Inhibition of inflammatory kinases and mediators. | - |

Integration of Omics Data for Systems-Level Understanding

The advent of high-throughput "omics" technologies, including genomics, proteomics, and metabolomics, offers an unprecedented opportunity to understand the biological effects of this compound analogues at a systems level. embl.dedrugtargetreview.comresearchgate.net Future research should focus on integrating these multi-omics datasets to gain a holistic view of the cellular response to these compounds.

Transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression profiles following treatment with an analogue, providing insights into the cellular pathways that are modulated. Proteomic approaches, such as mass spectrometry-based proteomics, can identify changes in protein expression and post-translational modifications, offering a more direct link to cellular function. nih.govnih.gov Metabolomic studies can uncover alterations in cellular metabolism, which is often a downstream consequence of drug action.

| Omics Technology | Application in this compound Research | Reference |

| Genomics | Identification of genetic factors influencing drug response. | researchgate.netnih.gov |

| Proteomics | Identification of protein targets and off-targets, and changes in post-translational modifications. | nih.govnih.gov |

| Metabolomics | Elucidation of changes in cellular metabolism. | drugtargetreview.com |

| Systems Biology | Integration of multi-omics data to model cellular responses. | embl.dedrugtargetreview.com |

Predictive Modeling for Structure-Property Relationships

The development of predictive computational models can significantly accelerate the discovery and optimization of this compound analogues. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can establish mathematical relationships between the chemical structure of a compound and its biological activity or physicochemical properties. researchgate.netmdpi.comaimspress.com

Future efforts should focus on building robust and validated 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), for specific biological targets of interest. nih.govmdpi.com These models can provide insights into the key structural features that govern activity and guide the design of new analogues with improved potency.

In addition to activity prediction, in silico models can be used to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.govmdpi.com Early prediction of these properties can help to prioritize compounds with favorable drug-like characteristics and reduce the attrition rate in later stages of drug development.

Machine learning and artificial intelligence approaches are also becoming increasingly powerful tools in drug discovery. These methods can be trained on large datasets of chemical structures and biological activities to identify complex patterns and make accurate predictions for new compounds. The application of these advanced modeling techniques to this compound analogues holds great promise for the future.

| Modeling Approach | Application in this compound Research | Reference |

| 2D-QSAR | Correlating 2D structural features with biological activity. | researchgate.netaimspress.com |

| 3D-QSAR (CoMFA/CoMSIA) | Relating 3D molecular fields to biological activity for rational drug design. | nih.govmdpi.com |

| Molecular Docking | Predicting the binding mode of analogues to their biological targets. | nih.govnih.gov |

| ADMET Prediction | In silico assessment of drug-like properties. | nih.govmdpi.com |

| Machine Learning | Developing predictive models from large datasets. | chemicalbook.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.